molecular formula C9H5N3O2 B2356358 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019022-01-5

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2356358
CAS No.: 1019022-01-5
M. Wt: 187.158
InChI Key: RXXFOUZASFACNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano and carboxylic acid groups play crucial roles in its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

7-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-1-2-12-7(9(13)14)5-11-8(12)3-6/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXFOUZASFACNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C(=O)O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of ethyl 7-cyanoimidazo[1,2-a]pyridine-3-carboxylate (2.23 g, 10.4 mmol) in 100 mL of THF:EtOH:water (1:2:1) was added LiOH (0.248 g, 10.4 mmol). The reaction mixture was stirred at ambient temperature overnight. The reaction was concentrated and diluted with water, cooled in an ice bath and acidified to pH=3 with 1 M HCl producing a white precipitate. The precipitate was removed by vacuum filtration and dried under vacuum with a methanol azeotrope providing 1.62 g of the title compound as a white solid.
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
THF EtOH water
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.248 g
Type
reactant
Reaction Step Two

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